molecular formula C10H11NO3 B8549811 3-Allyloxy-4-nitrotoluene

3-Allyloxy-4-nitrotoluene

Cat. No.: B8549811
M. Wt: 193.20 g/mol
InChI Key: VCVWLRZNGAKWFY-UHFFFAOYSA-N
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Description

3-Allyloxy-4-nitrotoluene is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-methyl-1-nitro-2-prop-2-enoxybenzene

InChI

InChI=1S/C10H11NO3/c1-3-6-14-10-7-8(2)4-5-9(10)11(12)13/h3-5,7H,1,6H2,2H3

InChI Key

VCVWLRZNGAKWFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Allyloxy-4-nitrotoluene (0.67 g, 70%) was prepared from allyl alcohol and 3-fluoro-4-nitrotoluene (0.77 g, 5.0 mmol) following the general procedure G. This was reduced to 4-methyl-2-(allyloxy)aniline (0.40 g, 70%) following general procedure B. 1-(2-Allyloxy-4-methyl-phenyl)-3-thiazol-2-yl-urea (196 mg, 68%) was prepared from 4-methyl-2-(2-methylpropoxy)aniline (163 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
0 (± 1) mol
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reactant
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0.77 g
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reactant
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163 mg
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reactant
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100 mg
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reactant
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Quantity
0.4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 26.1 g of sodium hydroxide in 50 ml of water was added drop-by-drop over 5 minutes to a stirred mixture of 100 g of 3-methyl-6-nitrophenol, 400 ml of dimethylsulfoxide (DMSO) and 53.6 g of 3-chloro-1-propene initially at room temperature. The temperature of the mixture rose to 43° C. The mixture was heated at 90°-110° C. for two hours, poured into water and filtered, to give 1-(2-propenyloxy)-3-methyl-6-nitrobenzene (1A), as a light yellow solid, m.p.: 30°-32° C.
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
100 g
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reactant
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400 mL
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reactant
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53.6 g
Type
reactant
Reaction Step One
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Quantity
50 mL
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solvent
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 5-methyl-2-nitrophenol (2.00 g, 13.1 mmol), allyl bromide (1.30 mL, 15.0 mmol), and cesium carbonate (5.5 g, 17 mmol) in DMF (100 mL) was stirred at ambient temperature. After 20 hrs the reaction was filtered, frit washed with methanol, and the filtrate evaporated in vacuo at 50° C. The residue was purified by flash column chromatography (4:1 then 2:1 hexane:ethyl acetate eluant) giving the title compound as a yellow oil (2.39 g, 95%) that crystallized after sitting 3 days at ambient temperature. 1H NMR (300 Mz, DCl3) δ 7.79 (d, 1H, J=8.2 Hz), 6.86 (s, 1H), 6.82 (m, 1H), 6.05 (ddt, 1H, J=17.3 Hz, 10.6 Hz, 5.0 Hz), 5.50 (ddd, 1H, J=17.3 Hz, 3.3 Hz, 1.7 Hz), 5.33 (ddd, 1H, J=10.6 Hz, 2.9 Hz, 1.5 Hz), 4.67 (dt, 2H, J=4,9 Hz, 1.6 Hz), 2.40 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
95%

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